molecular formula C13H21N5 B1405263 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1713163-17-7

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1405263
CAS No.: 1713163-17-7
M. Wt: 247.34 g/mol
InChI Key: QNGNJSVTRQXTPM-UHFFFAOYSA-N
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Description

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (Molecular Formula: C₁₃H₂₁N₅; Molecular Weight: 247.35 g/mol) is a pyrimidine derivative featuring dual heterocyclic substituents: a 2-methylpiperazine ring at position 4 and a pyrrolidine ring at position 6 . Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, via hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNJSVTRQXTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Substitution Reactions: The piperazine and pyrrolidine groups are introduced through nucleophilic substitution reactions. For instance, 2-methylpiperazine and pyrrolidine can be reacted with the pyrimidine core under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core undergoes regioselective substitution due to the electron-withdrawing effects of adjacent nitrogen atoms. Key observations include:

Table 1: Substitution Reactions at the Pyrimidine Core

PositionReagent/ConditionsProductYieldSource
C42-Methylpiperazine, K₂CO₃, DMF, 80°C4-(2-Methylpiperazin-1-yl)-6-chloropyrimidine43%
C6Pyrrolidine, Pd catalysis, 110°C6-(Pyrrolidin-1-yl)-4-chloropyrimidine50–65%
  • Mechanistic Insight : The C4 and C6 positions exhibit higher reactivity toward nucleophiles due to resonance stabilization of the transition state. Piperazine and pyrrolidine act as nucleophiles, displacing chloride under basic or catalytic conditions .

Oxidation and Reduction Reactions

The methylpiperazine and pyrrolidine groups influence redox behavior:

Oxidation :

  • Treatment with KMnO₄ in acidic conditions oxidizes the pyrrolidine ring to a γ-lactam (5-membered cyclic amide).

  • The pyrimidine ring remains intact under mild oxidation conditions but degrades with strong oxidants like CrO₃ .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C ) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering planarity and electronic properties .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

Table 2: Cross-Coupling Reactions

Reaction TypeReagentsProductApplicationSource
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄4-(2-Methylpiperazin-1-yl)-6-(aryl)pyrimidineAnticancer agents
Buchwald-HartwigAryl amines, Xantphos/Pd₂(dba)₃N-aryl derivativesKinase inhibitors
  • Key Finding : Suzuki couplings at C6 achieve higher yields (70–85%) compared to C4 (50–60%) due to steric hindrance from the 2-methylpiperazine group .

Acid/Base-Mediated Transformations

  • Protonation : The piperazine nitrogen (pKa ~8.5) is protonated in acidic media, enhancing solubility in polar solvents .

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrrolidine α-hydrogens, enabling alkylation or acylation at these positions .

Functional Group Interconversion

Amide Formation :

  • Reaction with acyl chlorides (e.g., acetyl chloride) in THF yields N-acylated derivatives , critical for improving pharmacokinetic properties .

Sulfonylation :

  • Treatment with sulfonyl chlorides introduces sulfonamide groups at the piperazine nitrogen, modulating receptor binding affinity .

Structural Modifications in Drug Discovery

  • SAR Studies :

    • The 2-methyl group on piperazine enhances metabolic stability by reducing oxidative N-dealkylation .

    • Pyrrolidine substitution at C6 improves target selectivity in kinase inhibition (e.g., Aurora A) by occupying hydrophobic pockets .

Table 3: Bioactivity of Derivatives

DerivativeTarget (IC₅₀)ActivitySource
4-(2-Methylpiperazin-1-yl)-6-(4-chlorophenyl)Aurora A (38 nM)Antiproliferative
N-Acetylated analogNAPE-PLD (72 nM)Lipid metabolism modulation

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, exhibit significant antitumor properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its ability to interact with muscarinic receptors suggests a role in managing conditions such as Alzheimer's disease and Lewy body dementia. Compounds that modulate these receptors can improve cognitive function and mitigate symptoms associated with these disorders .

Metabolic Disorders

There is evidence supporting the use of this compound in metabolic regulation. For instance, certain pyrimidine derivatives have been shown to lower blood glucose levels and improve lipid profiles in animal models of obesity . This positions the compound as a candidate for developing treatments for diabetes and related metabolic syndromes.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. Inhibition of this enzyme can lead to improved metabolic outcomes, making it a target for drug development aimed at metabolic diseases .

Receptor Modulation

The compound's structural features allow it to act as a modulator at various receptor sites, including those involved in neurotransmission. This modulation can lead to enhanced neurotransmitter release or inhibition, depending on the target receptor, thereby influencing numerous physiological processes .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of pyrimidine derivatives, researchers synthesized several analogs of this compound. These analogs were tested against various cancer cell lines, demonstrating notable cytotoxic effects and providing insights into structure-activity relationships that could inform future drug design .

Case Study 2: Neurological Effects

Another study focused on the effects of this compound on cognitive function in rodent models of Alzheimer's disease. The results indicated that administration of the compound led to improvements in memory tasks compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Pyrimidine Positions Key Features Reference
This compound C₁₃H₂₁N₅ 247.35 4: 2-Methylpiperazine; 6: Pyrrolidine Dual heterocyclic substituents; potential CNS/kinase targeting
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine C₁₂H₁₆N₆ 244.30 4: 3-Methylpyrazole; 6: Piperazine Pyrazole introduces aromaticity; piperazine enhances solubility
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine C₂₁H₂₇N₅O 365.50 2: 4-(2-Methylbenzoyl)piperazine; 6: Pyrrolidine Acylated piperazine increases lipophilicity; bulky substituents may affect bioavailability
2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine C₁₉H₂₃F₃N₆ 392.40 4: Pyrrolidine; 6: Trifluoromethylpyridinyl-piperazine Fluorine atoms enhance metabolic stability; pyridine improves binding affinity
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine C₁₆H₂₁N₇ 311.39 4: Pyrazinyl-piperazine; 6: Pyrrolidine Pyrazine introduces planar aromaticity; potential for multi-target activity

Structural Analysis

  • Heterocyclic Substituents: The target compound combines a 2-methylpiperazine (a bicyclic amine with a methyl group) and pyrrolidine (a five-membered saturated ring). This contrasts with analogues like 4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine, which replaces pyrrolidine with a non-methylated piperazine and introduces a pyrazole ring . Piperazine and pyrrolidine are both basic amines, but pyrrolidine’s ring saturation may reduce conformational flexibility compared to piperazine . Bulky Substituents: The compound 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine incorporates a 2-methylbenzoyl group, significantly increasing steric bulk and lipophilicity. This could hinder blood-brain barrier penetration compared to the target compound .

Pharmacological Implications (Inferred from Substituents)

  • Target Compound : The 2-methylpiperazine moiety may enhance solubility and hydrogen-bonding capacity, while pyrrolidine’s rigidity could favor specific receptor conformations. These features are common in kinase inhibitors (e.g., imatinib derivatives) .
  • Piperazine vs. Pyrrolidine : Piperazine-containing analogues (e.g., ) may exhibit improved water solubility due to higher basicity, whereas pyrrolidine-containing compounds might show better membrane permeability .
  • Aromatic vs. Aliphatic Substituents: Pyrazole (in ) and pyrazine (in ) rings introduce aromatic π-systems, which could enhance interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in target proteins.

Biological Activity

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4C_{13}H_{20}N_4 with a molecular weight of approximately 236.34 g/mol. The compound features a pyrimidine ring substituted with both piperazine and pyrrolidine moieties, which are known to enhance biological activity through diverse mechanisms.

PropertyValue
Molecular FormulaC13H20N4C_{13}H_{20}N_4
Molecular Weight236.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
  • Inhibition of Kinases : It has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival.
  • Induction of Apoptosis : Research indicates that it can induce programmed cell death in cancer cell lines, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Study on Leukemia Cells : In vitro assays demonstrated that the compound significantly reduced the viability of K562 leukemia cells with an IC50 value of approximately 700 nM. This effect was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase .
  • Breast Cancer Model : In vivo studies using a mouse model of breast cancer showed that treatment with this compound led to reduced tumor growth and metastasis formation, suggesting its potential as an effective therapeutic agent .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Serotonin Receptor Antagonism : It has been reported as a selective antagonist for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. This antagonism may provide therapeutic benefits for mood disorders .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds is useful.

CompoundIC50 (nM)Mechanism of Action
This compound~700Induces apoptosis in leukemia cells
6-bromoindirubin derivative~600Inhibits metastasis in breast cancer models
SB-269970~500Selective 5-HT7 receptor antagonist

Q & A

Q. What are the established synthetic routes for 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, and what key reaction conditions influence yield?

The synthesis typically involves alkylation or substitution reactions to introduce the piperazine and pyrrolidine moieties. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution using halogenated pyrimidine intermediates and amine nucleophiles under reflux conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and thermal decomposition risks .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrimidine derivatives, SC-XRD reveals:

  • Bond lengths : C–N bonds in the pyrimidine ring average 1.33–1.37 Å, consistent with aromatic character.
  • Dihedral angles : The piperazine and pyrrolidine substituents adopt specific conformations to minimize steric strain, with angles between 5–15° relative to the pyrimidine plane .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and connectivity. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >90% yield .
  • In-line monitoring : Techniques like FT-IR or HPLC track reaction progress in real time to avoid over-reaction .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • HPLC-DAD/UV : Quantifies major impurities (e.g., unreacted intermediates) with detection limits <0.1% .
  • TLC-MS : Rapidly identifies byproducts during reaction optimization .
  • Elemental analysis : Confirms stoichiometric purity (C, H, N within ±0.3% of theoretical) .

Q. How should researchers resolve contradictions in reported pharmacological data for related pyrimidine derivatives?

  • Standardized assays : Compare IC50_{50} values under identical conditions (e.g., cell lines, incubation times) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophore contributions .
  • Molecular docking : Validate target binding modes using crystallographic data to explain divergent activities .

Q. What strategies mitigate thermal degradation during storage or handling?

  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (e.g., >200°C for stable derivatives) .
  • Lyophilization : Stabilizes hygroscopic compounds by removing water, reducing hydrolysis risks .
  • Inert atmosphere storage : Argon or nitrogen prevents oxidative degradation .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulates binding stability to prioritize analogs with longer target residence times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

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